(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
“(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic compound. The 3,3,5-trimethylcyclohexyl component of this compound is a secondary alcohol that is cyclohexanol substituted by two methyl groups at the 3-position and one methyl group at the 5-position . It exhibits inhibitory activity against HMG-CoA reductase (EC 1.1.1.34/EC 1.1.1.88) .
Synthesis Analysis
The synthesis of 3,3,5-trimethylcyclohexanol, a component of the compound , can be achieved by the hydrogenation of isophorone . This process is carried out in the presence of a catalyst containing ruthenium .
Molecular Structure Analysis
The molecular formula of 3,3,5-trimethylcyclohexanol is C9H18O . It has a molecular weight of 142.24 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3,5-trimethylcyclohexanol include a density of 0.9±0.1 g/cm3, a boiling point of 187.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.3±6.0 kJ/mol and a flash point of 73.2±10.9 °C .
Mechanism of Action
Target of Action
It’s known that 3,3,5-trimethylcyclohexanol, a component of the compound, exhibits inhibitory activity against hmg-coa reductase , an enzyme that plays a crucial role in cholesterol synthesis.
Mode of Action
Given the inhibitory activity of 3,3,5-trimethylcyclohexanol against hmg-coa reductase , it can be inferred that the compound might interact with this enzyme, leading to changes in the cholesterol synthesis pathway.
Biochemical Pathways
The compound potentially affects the mevalonate pathway, specifically the step catalyzed by HMG-CoA reductase . This enzyme converts HMG-CoA to mevalonate, a key step in cholesterol synthesis. By inhibiting this enzyme, the compound could potentially reduce the production of cholesterol.
Result of Action
Given the potential inhibitory activity against hmg-coa reductase , the compound could potentially lead to a reduction in cholesterol synthesis at the cellular level.
properties
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-4-11(6-12(2,3)5-9)15-7-10(8-16)13-14-15/h7,9,11,16H,4-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXWPXUJXFBJJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C=C(N=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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